molecular formula C14H11ClFN B11866515 3-(4-Fluorophenyl)-1H-indole hydrochloride

3-(4-Fluorophenyl)-1H-indole hydrochloride

Cat. No.: B11866515
M. Wt: 247.69 g/mol
InChI Key: HFLIRTPBIIWBCB-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1H-indole hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorophenyl group in the compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1H-indole hydrochloride typically involves the reaction of 4-fluoroaniline with isatin in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the indole ring. The hydrochloride salt is then formed by treating the indole derivative with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The final product is purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1H-indole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-1H-indole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1H-indole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The indole ring structure allows the compound to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.

    4-Fluorophenylhydrazine hydrochloride: Used as a chemical intermediate in pharmaceuticals.

Uniqueness

3-(4-Fluorophenyl)-1H-indole hydrochloride is unique due to its indole ring structure combined with a fluorophenyl group. This combination enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H11ClFN

Molecular Weight

247.69 g/mol

IUPAC Name

3-(4-fluorophenyl)-1H-indole;hydrochloride

InChI

InChI=1S/C14H10FN.ClH/c15-11-7-5-10(6-8-11)13-9-16-14-4-2-1-3-12(13)14;/h1-9,16H;1H

InChI Key

HFLIRTPBIIWBCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

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